molecular formula C21H20ClN5O4S B12169325 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12169325
M. Wt: 473.9 g/mol
InChI Key: BEZKGCUZSFRTLY-UHFFFAOYSA-N
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Description

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of benzoxadiazole, piperazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various types of chemical reactions:

    Oxidation: The indole moiety can be oxidized under strong oxidative conditions.

    Reduction: The nitro group in the benzoxadiazole ring can be reduced to an amino group.

    Substitution: The chloro group in the benzoxadiazole ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted benzoxadiazole derivatives.

    Substitution: Nucleophile-substituted benzoxadiazole derivatives.

Scientific Research Applications

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its combination of benzoxadiazole, piperazine, and indole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClN5O4S

Molecular Weight

473.9 g/mol

IUPAC Name

1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H20ClN5O4S/c22-16-6-7-18(21-20(16)24-31-25-21)32(29,30)27-11-9-26(10-12-27)19(28)8-5-14-13-23-17-4-2-1-3-15(14)17/h1-4,6-7,13,23H,5,8-12H2

InChI Key

BEZKGCUZSFRTLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C5=NON=C45)Cl

Origin of Product

United States

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